2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE
Description
The compound 2,6-dimethoxy-4-[(Z)-{[(pyrazin-2-yl)formamido]imino}methyl]phenyl acetate features a phenyl acetate core substituted with two methoxy groups at the 2- and 6-positions. The 4-position is functionalized with a (Z)-configured imino group linked to a pyrazin-2-yl formamido moiety. This structure combines aromaticity, hydrogen-bonding capacity (via formamido and imino groups), and steric effects from the methoxy substituents. The Z-configuration of the imino group likely influences molecular geometry and intermolecular interactions, distinguishing it from other isomers or analogs.
Properties
IUPAC Name |
[2,6-dimethoxy-4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-10(21)25-15-13(23-2)6-11(7-14(15)24-3)8-19-20-16(22)12-9-17-4-5-18-12/h4-9H,1-3H3,(H,20,22)/b19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYGZNAIIXDTJQ-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=NC=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N\NC(=O)C2=NC=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with pyrazine-2-carboxylic acid hydrazide under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Differences
Target Compound
- Core : Phenyl acetate with 2,6-dimethoxy substituents.
- Functional Groups: Acetate ester, (Z)-imino, pyrazin-2-yl formamido.
- Key Features: Pyrazine ring (electron-deficient heterocycle), Z-configuration imino group, and methoxy-induced steric effects.
Azo-Azomethine Dyes ( )
- Core: Phenyl propenoate (acryloyl ester).
- Functional Groups : Azo (-N=N-), azomethine (-C=N-), acryloyl ester.
- Substituents : Varied phenylazo groups (e.g., 4′-hydroxy, 4′-chloro, 4′-nitro).
- Key Features : Extended conjugation via azo groups, tunable electronic properties through substituents.
Ethyl Benzoate Derivatives ( )
- Core : Ethyl benzoate.
- Functional Groups: Ethyl ester, amino/thio/ethoxy linkers.
- Substituents : Heterocycles (pyridazin-3-yl, methylisoxazol-5-yl).
- Key Features: Flexible linkers (e.g., phenethylamino, phenethoxy) and heterocyclic motifs for targeted interactions.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Influence :
- The pyrazine ring in the target compound is electron-deficient, favoring π-π stacking with aromatic systems. In contrast, pyridazine () and isoxazole rings offer distinct electronic profiles for receptor binding .
Substituent Effects :
- The 2,6-dimethoxy groups in the target compound introduce steric hindrance and electron-donating effects, unlike electron-withdrawing nitro or chloro groups in azo-azomethine dyes .
Functional Group Interactions: The (Z)-imino and formamido groups in the target compound enhance hydrogen-bonding capacity, whereas azo groups in analogs prioritize conjugation and colorimetric properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
